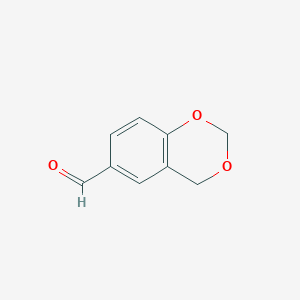

4H-1,3-Benzodioxin-6-carboxaldehyde

Description

Properties

IUPAC Name |

4H-1,3-benzodioxine-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQQVGXSVAZLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C=O)OCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29668-44-8 | |

| Record name | 3,4-Ethylenedioxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029668448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 4H-1,3-Benzodioxin-6-carboxaldehyde: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodioxin scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products. Its unique conformational properties and electronic nature make it a valuable building block in medicinal chemistry. This guide focuses on a specific derivative, 4H-1,3-Benzodioxin-6-carboxaldehyde, providing a comprehensive overview of its molecular structure, spectroscopic signature, plausible synthetic routes, and prospective applications in drug discovery and organic synthesis. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to offer a robust technical resource.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₈O₃.[1] Its structure features a benzene ring fused to a 1,3-dioxin ring, with a carboxaldehyde group substituted at the 6-position.

Structural Elucidation

The core of the molecule is the 4H-1,3-benzodioxin system. The fusion of the dioxin and benzene rings results in a planar bicyclic structure. The carboxaldehyde group (-CHO) attached to the aromatic ring is a key functional group that dictates much of the molecule's reactivity.

Physicochemical Data

A summary of the key computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| IUPAC Name | 4H-1,3-benzodioxine-6-carbaldehyde | PubChem[1] |

| CAS Number | 29668-44-8, 92607-80-2 | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, and dioxin ring protons.

-

Aldehyde Proton: A singlet in the downfield region, typically around δ 9.8-10.0 ppm .

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm ). Their splitting pattern will be indicative of a 1,2,4-trisubstituted benzene ring.

-

Dioxin Protons: The protons of the -O-CH₂-O- and -CH₂- groups of the dioxin ring are expected to appear as singlets or multiplets in the range of δ 4.5-5.5 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, expected around δ 190-195 ppm .

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-160 ppm region.

-

Dioxin Carbons: The carbons of the dioxin ring are expected in the δ 60-100 ppm range.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching frequencies of its key functional groups.

-

C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretches (Dioxin): Strong bands in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 164.16. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and fragmentation of the dioxin ring.

Synthesis of this compound

A definitive, peer-reviewed synthesis for this compound is not prominently described in the chemical literature. However, based on established organic chemistry principles, a plausible and efficient synthetic strategy would involve the formylation of the parent 4H-1,3-benzodioxin. The Vilsmeier-Haack reaction is a well-established and mild method for the formylation of electron-rich aromatic rings and represents a logical approach.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic substrate.[2][3][4][5] The 4H-1,3-benzodioxin ring system is sufficiently electron-rich to undergo this electrophilic aromatic substitution.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous formylation reactions of similar electron-rich heterocyclic systems.[6]

Step 1: Formation of the Vilsmeier Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

Causality: The reaction between DMF and POCl₃ is exothermic; hence, cooling is necessary to control the reaction rate and prevent side reactions. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) is the critical first step.

Step 2: Formylation Reaction

-

Dissolve 4H-1,3-benzodioxin (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.

-

Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Causality: The electron-rich aromatic ring of 4H-1,3-benzodioxin acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Heating is often required to drive the electrophilic aromatic substitution to completion.

Step 3: Hydrolysis and Workup

-

Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7.

-

The intermediate iminium salt will hydrolyze to the desired aldehyde, which may precipitate out of the solution.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The aqueous workup is essential for the hydrolysis of the iminium salt intermediate to the final aldehyde product. Neutralization is necessary to handle the acidic reaction mixture safely and to ensure the product is in its neutral form for extraction.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation: The purity of the final product should be confirmed by TLC, and its identity verified by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group, which can undergo a wide range of transformations.

Key Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4H-1,3-benzodioxin-6-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction: Reduction of the aldehyde with sodium borohydride or lithium aluminum hydride will yield the corresponding primary alcohol, (4H-1,3-benzodioxin-6-yl)methanol.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will lead to the formation of the corresponding amine. This is a powerful tool for introducing the benzodioxin moiety into more complex molecules.

-

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex molecular architectures.

Caption: Key reactivity pathways of the aldehyde group.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is scarce, the benzodioxin and benzodioxane scaffolds are well-represented in pharmacologically active molecules. These structures are often explored for their interactions with various biological targets.

-

As a Synthetic Intermediate: this compound serves as a valuable intermediate for the synthesis of more complex drug candidates. Its aldehyde functionality allows for the facile introduction of the benzodioxin moiety into a variety of molecular frameworks.

-

Potential Pharmacological Activities: Derivatives of the closely related 1,4-benzodioxane have shown a broad range of biological activities, including antibacterial, anticancer, and effects on adrenergic and serotoninergic receptors. It is plausible that derivatives of 4H-1,3-benzodioxin could exhibit similar properties, making this scaffold an interesting starting point for new drug discovery programs.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed characterization and application data for this specific molecule are limited in the public domain, its molecular structure and the reactivity of its aldehyde group suggest numerous possibilities for its use in the synthesis of novel compounds with potential biological activities. The proposed synthetic route via the Vilsmeier-Haack reaction offers a practical and efficient method for its preparation, opening the door for further investigation into the chemistry and pharmacology of this intriguing molecule. This guide provides a solid foundation for researchers and scientists interested in exploring the potential of this compound and its derivatives.

References

An In-depth Technical Guide to 4H-1,3-Benzodioxin-6-carboxaldehyde: Synthesis, Isomeric Landscape, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzodioxin scaffold is a privileged heterocyclic motif that appears in numerous biologically active compounds, conferring favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of 4H-1,3-Benzodioxin-6-carboxaldehyde, a key representative of this class. While this specific molecule is not extensively documented in the literature, this guide constructs a robust framework for its study by detailing its chemical identity, exploring its isomeric diversity, proposing a detailed synthetic protocol, and discussing its potential reactivity and applications in medicinal chemistry. By examining its more well-characterized isomers, such as 1,4-benzodioxan-6-carboxaldehyde and 1,3-benzodioxole-5-carboxaldehyde (piperonal), we extrapolate key insights relevant to the synthesis, characterization, and therapeutic exploration of this promising, yet under-investigated, chemical entity. This document serves as a foundational resource for researchers aiming to leverage the unique structural and electronic properties of the 4H-1,3-benzodioxin ring system in the design of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a bicyclic aromatic aldehyde. The core of the molecule is the 4H-1,3-benzodioxin ring system, which consists of a benzene ring fused to a six-membered 1,3-dioxin ring. The aldehyde (carboxaldehyde) group is substituted at the 6-position of this bicyclic structure.

Synonyms and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for effective research and communication. Several synonyms and registry numbers are associated with this compound.

| Identifier | Value | Source |

| IUPAC Name | 4H-1,3-benzodioxine-6-carbaldehyde | PubChem[1] |

| CAS Number | 29668-44-8, 92607-80-2 | PubChem[1] |

| PubChem CID | 122447 | PubChem[1] |

| Molecular Formula | C₉H₈O₃ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| Synonyms | This compound, NSC 64681 | PubChem[1] |

Note on CAS Numbers: PubChem lists both 29668-44-8 and 92607-80-2 for this compound, which may indicate a historical or alternative registration.

Chemical Structure

The structural representation of this compound is crucial for understanding its chemical properties and spatial arrangement.

Figure 1: 2D structure of this compound.

The Isomeric Landscape of Benzodioxin Carboxaldehydes

The biological activity and synthetic accessibility of aromatic compounds are highly dependent on their isomeric forms. For C₉H₈O₃, several key isomers exist, differing in the arrangement of the oxygen atoms within the heterocyclic ring and the position of the aldehyde substituent. Understanding these isomers is critical for structure-activity relationship (SAR) studies and for avoiding isomeric impurities during synthesis.

Ring Isomers

The primary ring isomers are based on the fusion of a benzene ring with either a 1,3-dioxin, a 1,4-dioxan, or a 1,3-dioxole ring.

Figure 2: Key ring isomers of benzodioxin carboxaldehyde.

-

This compound: The primary subject of this guide.

-

1,4-Benzodioxan-6-carboxaldehyde (CAS: 29668-44-8): A well-characterized isomer with a saturated 1,4-dioxan ring. It is a solid with a melting point of 50-52 °C and is used as a building block in the synthesis of various biologically active molecules, including potential inhibitors of phosphodiesterase type IV.

-

1,3-Benzodioxole-5-carboxaldehyde (Piperonal, Heliotropine; CAS: 120-57-0): A naturally occurring compound with a five-membered dioxole ring. It is widely used in the fragrance industry and as a precursor in the synthesis of pharmaceuticals and illicit drugs.

Positional Isomers

Within the 4H-1,3-benzodioxin scaffold, the aldehyde group can be located at different positions on the benzene ring, leading to positional isomers with potentially distinct biological activities.

-

4H-1,3-Benzodioxin-5-carboxaldehyde

-

4H-1,3-Benzodioxin-7-carboxaldehyde

-

4H-1,3-Benzodioxin-8-carboxaldehyde

The electronic environment of the aldehyde group varies with its position relative to the dioxin ring's oxygen atoms, which can influence its reactivity and interactions with biological targets.

Synthesis of this compound and Its Isomers

Proposed Synthesis of this compound

This proposed two-step synthesis starts from commercially available p-cresol and proceeds through a key intermediate, 4-formyl-2-hydroxymethylphenol.

Figure 3: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-Hydroxymethyl-4-hydroxybenzaldehyde (Precursor)

The Duff reaction is a classic method for the ortho-formylation of phenols. In this case, it can be adapted to introduce a hydroxymethyl group ortho to the hydroxyl of p-cresol, followed by oxidation to the aldehyde. A more direct approach involves the base-catalyzed reaction of a phenol with formaldehyde to introduce hydroxymethyl groups.

Experimental Protocol (Adapted from general procedures for phenol hydroxymethylation):

-

Reaction Setup: In a round-bottom flask, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (37%, 2.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully acidify with dilute HCl until the pH is approximately 3-4.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-hydroxymethyl-4-hydroxybenzaldehyde.

Step 2: Cyclization to form the 1,3-Benzodioxin Ring

The final step involves the acid-catalyzed condensation of the ortho-hydroxymethylphenol with a formaldehyde equivalent to form the six-membered dioxin ring.

Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve 3-hydroxymethyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Reagents: Add paraformaldehyde (1.2 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 equivalents).

-

Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization to afford this compound.

Established Synthesis of 1,4-Benzodioxan-6-carboxaldehyde

The synthesis of the 1,4-isomer is well-documented and typically proceeds via the reaction of 3,4-dihydroxybenzaldehyde with a two-carbon electrophile.

Experimental Protocol:

-

Reaction Setup: Combine 3,4-dihydroxybenzaldehyde (1 equivalent), 1,2-dichloroethane or 1,2-dibromoethane (2 equivalents), and a base such as potassium carbonate or cesium carbonate (2 equivalents) in a polar aprotic solvent like DMF.

-

Reaction: Stir the mixture vigorously at an elevated temperature (70-105°C) for several hours, monitoring by TLC.

-

Workup: After cooling, filter the mixture to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield 1,4-Benzodioxan-6-carboxaldehyde.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, the following data are predicted based on the analysis of its structural features and comparison with related compounds.

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO): A singlet around δ 9.8-10.0 ppm. - Aromatic protons: Three protons on the benzene ring, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets in the region of δ 7.0-7.8 ppm. - Dioxin protons (O-CH₂-O): A singlet for the two equivalent protons at approximately δ 5.0-5.5 ppm. - Dioxin protons (Ar-O-CH₂): A singlet for the benzylic protons around δ 4.8-5.2 ppm. |

| ¹³C NMR | - Aldehyde carbon (C=O): A signal around δ 190-195 ppm. - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to oxygen. - Dioxin carbons (O-CH₂-O): A signal around δ 90-95 ppm. - Dioxin carbon (Ar-O-CH₂): A signal around δ 65-70 ppm. |

| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O-C stretch (dioxin): Strong bands in the region of 1050-1250 cm⁻¹. - Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): An intense peak at m/z = 164. - Fragmentation: Expect loss of the formyl radical (CHO, 29 Da) to give a fragment at m/z = 135, and potential fragmentation of the dioxin ring. |

Chemical Reactivity

The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich aromatic ring.

Reactions of the Aldehyde Group

The formyl group is expected to undergo typical aldehyde reactions:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (4H-1,3-Benzodioxin-6-carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the corresponding alcohol ( (4H-1,3-Benzodioxin-6-yl)methanol) using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: Will react with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, at the carbonyl carbon.

-

Condensation Reactions: Can participate in condensation reactions like the Wittig reaction to form alkenes, or the Knoevenagel and aldol condensations.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines, a key transformation in drug synthesis.

Reactions of the Aromatic Ring

The benzodioxin ring is electron-rich due to the oxygen atoms, making it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of further substitution. The aldehyde group is deactivating and meta-directing, while the dioxin ring is activating and ortho-, para-directing. The interplay of these effects will determine the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.

Potential Applications in Drug Discovery and Development

While this compound itself is not widely cited in medicinal chemistry literature, the broader class of benzodioxin and benzodioxole derivatives has shown a wide range of biological activities, suggesting that this molecule is a valuable starting point for the synthesis of new therapeutic agents.

-

Alpha-Adrenergic Receptor Antagonists: The 1,4-benzodioxan moiety is a core component of several α₁-adrenoceptor antagonists, which are used to treat hypertension and benign prostatic hyperplasia.

-

Anticancer and Cytotoxic Agents: Various benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes and have shown cytotoxic activity against cancer cell lines.

-

Antidiabetic Agents: Recently, benzodioxole carboxamide derivatives have been investigated for their potential as antidiabetic agents, showing efficacy against α-amylase.

-

Central Nervous System (CNS) Activity: The benzodioxan scaffold is found in molecules targeting various CNS receptors, including serotonergic and nicotinic receptors.

Given these precedents, this compound represents a versatile scaffold for the development of new libraries of compounds to be screened against a variety of biological targets. Its aldehyde functionality provides a convenient handle for derivatization and the introduction of diverse pharmacophoric features.

Conclusion

This compound is a structurally interesting molecule that sits at the intersection of several classes of biologically active compounds. Although detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its chemical properties, a systematic analysis of its isomers, a plausible and detailed synthetic protocol, and a discussion of its potential reactivity and applications. By leveraging the extensive knowledge available for its isomers and related scaffolds, researchers can confidently approach the synthesis and exploration of this compound as a novel building block for the discovery of next-generation therapeutics. The frameworks and protocols detailed herein provide a solid foundation for initiating such research endeavors.

References

Introduction: The Significance of a Versatile Scaffolding Molecule

An In-Depth Technical Guide to the Physical Characteristics of 1,4-Benzodioxan-6-carboxaldehyde

1,4-Benzodioxan-6-carboxaldehyde, also widely known by synonyms such as 3,4-Ethylenedioxybenzaldehyde and 6-Formyl-1,4-benzodioxane, is a solid organic compound of significant interest to the scientific community.[1][2][3] Identified by its CAS Number 29668-44-8, this aromatic aldehyde serves as a pivotal intermediate and structural motif in the fields of medicinal chemistry and organic synthesis.[4][5] Its rigid, bicyclic framework is a key component in the design of various biologically active molecules. Notably, it is a recognized building block in the synthesis of novel therapeutics, including potential inhibitors for cAMP-specific phosphodiesterase type IV (PDE4) and a new class of Dopamine D3 and D4 receptor antagonists.[1] The compound's utility extends to agrochemical research and the development of specialized polymers, making a thorough understanding of its physical characteristics essential for its effective application and manipulation.[2][3]

This guide provides a comprehensive overview of the core physical and spectral properties of 1,4-Benzodioxan-6-carboxaldehyde, supported by established experimental protocols for its characterization. The information presented is intended to equip researchers, chemists, and drug development professionals with the technical data necessary for its confident use in a laboratory setting.

Core Physicochemical Properties

The fundamental physical properties of 1,4-Benzodioxan-6-carboxaldehyde are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for establishing identity and purity criteria.

| Property | Value | Source(s) |

| CAS Number | 29668-44-8 | [4][5] |

| Molecular Formula | C₉H₈O₃ | [1][5] |

| Molecular Weight | 164.16 g/mol | [5][6] |

| Appearance | White to yellow-beige or pale brown crystalline powder/chunks.[1][3][7][8] | [1][3][7][8] |

| Melting Point | 50-52 °C (lit.) | [1] |

| Boiling Point | 105 °C at 15 mmHg | [1][8] |

| Solubility | Soluble in methanol.[1][8] | [1][8] |

| Density | ~1.2-1.3 g/cm³ (estimate) | [1][8] |

| Refractive Index | ~1.54-1.59 (estimate) | [1][8] |

Molecular Structure and Identity

The compound consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxaldehyde group attached at the 6-position of the benzodioxan core. This structure, C₉H₈O₃, results in a molecular weight of approximately 164.16 g/mol .[5][6] Its IUPAC name is 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.[1][7][9]

Thermal Properties: Melting and Boiling Points

The melting point of 1,4-Benzodioxan-6-carboxaldehyde is consistently reported in the range of 47 °C to 54 °C.[1][3][7] A narrow melting range within this window typically signifies high purity. The compound is thermally sensitive at atmospheric pressure and is best purified by vacuum distillation. Its boiling point is documented as 105 °C at a reduced pressure of 15 mmHg, a critical parameter for preventing thermal decomposition during purification.[1][8]

Solubility Profile

Based on its chemical structure, which contains both a polar aldehyde group and a largely nonpolar aromatic diether framework, 1,4-Benzodioxan-6-carboxaldehyde exhibits predictable solubility. It is known to be soluble in alcohols like methanol and is expected to show good solubility in other common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1][8] Its solubility in nonpolar solvents like hexane is likely limited, and it is poorly soluble in water.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for the unambiguous confirmation of the molecular structure and assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR (Proton NMR): In a typical spectrum recorded in CDCl₃, the aldehyde proton appears as a distinct singlet at approximately 9.82 ppm.[8] The aromatic protons on the benzene ring appear as multiplets between 6.98 and 7.42 ppm.[8] The four protons of the ethylenedioxy group (OCH₂CH₂O) are chemically equivalent and typically present as a multiplet or a sharp singlet around 4.28-4.35 ppm.[8]

-

¹³C NMR (Carbon NMR): The carbon spectrum is characterized by a signal for the aldehyde carbonyl carbon at approximately 190.7 ppm.[8] The carbons of the ethylenedioxy bridge appear around 64.0 and 64.7 ppm.[8] The remaining signals correspond to the six distinct aromatic carbons. The availability of ¹³C NMR data is crucial for confirming the carbon backbone.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 1,4-Benzodioxan-6-carboxaldehyde is distinguished by the following characteristic absorption bands:

-

Aldehyde C=O Stretch: A strong, sharp peak around 1687 cm⁻¹, indicative of an aromatic aldehyde carbonyl group.[8]

-

Aromatic C=C Stretch: Multiple peaks in the 1500-1600 cm⁻¹ region.[8]

-

C-O Ether Stretch: Strong bands typically found in the 1000-1300 cm⁻¹ range, corresponding to the aryl-ether and alkyl-ether bonds of the dioxane ring.[8]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.[8]

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ (around 2883 cm⁻¹).[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (164.16).[6][11]

Experimental Protocols for Physical Characterization

The following protocols describe standard, self-validating methodologies for determining the key physical properties of 1,4-Benzodioxan-6-carboxaldehyde.

Protocol for Melting Point Determination

-

Rationale: The melting point is a rapid and reliable indicator of purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C). Impurities depress and broaden the melting range.

-

Methodology:

-

Ensure the sample is completely dry by placing a small amount in a vacuum desiccator for several hours.

-

Load a small amount of the finely crushed solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., to 35-40 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂. For a pure sample, this should be a narrow range within the literature value of 50-52 °C.[1]

-

Caption: Workflow for confirming product identity and purity.

Protocol for Spectroscopic Sample Preparation (NMR)

-

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra free from contaminants or signal broadening. Deuterated chloroform (CDCl₃) is a common solvent as the compound is readily soluble in it and its residual proton signal does not interfere with key sample signals.

-

Methodology:

-

Weigh approximately 5-10 mg of the dry 1,4-Benzodioxan-6-carboxaldehyde sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Insert the tube into the NMR spectrometer spinner and proceed with data acquisition.

-

Safety, Handling, and Storage

Hazard Identification

1,4-Benzodioxan-6-carboxaldehyde is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12] Some sources also include H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[1]

-

GHS Pictogram: GHS07 (Exclamation Mark).[1]

Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, appropriate precautions must be taken.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene: Avoid breathing dust.[12] Wash hands thoroughly after handling.

Storage Recommendations

Proper storage is essential to maintain the compound's integrity.

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1] Room temperature storage is generally acceptable.[1]

-

Atmosphere: For long-term storage, or if the compound is found to be sensitive to air, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]

Conclusion

1,4-Benzodioxan-6-carboxaldehyde is a foundational building block in modern chemical synthesis, particularly for pharmaceutical and materials science applications. Its physical characteristics—a moderate melting point, susceptibility to purification via vacuum distillation, and distinct spectroscopic signatures—are well-defined. A comprehensive understanding and application of these properties, as detailed in this guide, are paramount for ensuring the purity, structural integrity, and successful utilization of this valuable chemical intermediate in research and development.

References

- 1. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 29668-44-8 Cas No. | 1,4-Benzodioxan-6-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]

- 7. A18696.06 [thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 10. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR [m.chemicalbook.com]

- 11. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 3,4-Ethylenedioxybenzaldehyde | 29668-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Characterization of 4H-1,3-Benzodioxin-6-carboxaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 4H-1,3-Benzodioxin-6-carboxaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The focus is on providing not just data, but a foundational understanding of the experimental methodologies and the rationale behind the spectral interpretations.

Introduction to this compound

This compound, with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol , is a member of the benzodioxin family.[1] Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as synthetic intermediates. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a thorough spectroscopic analysis. This guide will provide predicted spectroscopic data and the methodologies to acquire and interpret it.

Molecular Structure and Logic of Analysis

The structure of this compound dictates its spectroscopic features. The molecule consists of a benzene ring fused to a 1,3-dioxin ring and possesses a carboxaldehyde substituent. This unique combination of an aromatic system, an acetal-like moiety, and an aldehyde functional group gives rise to a distinct set of signals in various spectroscopic techniques. Our analytical approach is therefore to systematically probe these functional groups.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Predicted Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8-10.0 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~7.5-7.8 | Multiplet (m) | 3H | Aromatic (Ar-H) | Protons on the aromatic ring will appear in the characteristic downfield region. The substitution pattern will lead to complex splitting. |

| ~5.0-5.5 | Singlet (s) | 2H | O-CH₂-O | The methylene protons of the dioxin ring are in an acetal-like environment, leading to a downfield shift. |

| ~4.5-5.0 | Singlet (s) | 2H | Ar-CH₂-O | The benzylic methylene protons are deshielded by the adjacent oxygen and the aromatic ring. |

¹³C NMR Spectroscopy: Predicted Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190-195 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield.[2] |

| ~120-150 | Aromatic (Ar-C) | Aromatic carbons resonate in this region. Carbons attached to oxygen will be further downfield. |

| ~90-100 | O-CH₂-O | The carbon of the acetal-like group is shifted downfield due to the two attached oxygens. |

| ~60-70 | Ar-CH₂-O | The benzylic carbon is deshielded by the adjacent oxygen atom. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical to avoid signal overlap with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is essential for achieving high resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay - FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2820 and ~2720 | Aldehyde C-H | C-H Stretch (Fermi doublet) |

| ~1700-1680 | Aldehyde C=O | C=O Stretch |

| ~1600-1450 | Aromatic Ring | C=C Stretch |

| ~1250-1000 | C-O-C (Dioxin) | C-O Stretch (Asymmetric & Symmetric) |

| ~3100-3000 | Aromatic C-H | C-H Stretch |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Identify and label the major absorption peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Rationale |

| 164 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule. |

| 163 | [M-H]⁺ | Loss of a hydrogen atom, commonly from the aldehyde.[4] |

| 135 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes.[4] |

| 136 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule.[4] |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a substituted benzene ring.[4] |

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

An ion detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Caption: Predicted Fragmentation Pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. This guide has outlined the predicted spectral data based on the molecule's structure and provided standardized protocols for data acquisition. By understanding the principles behind these techniques and the interpretation of the resulting spectra, researchers can confidently characterize this and other related compounds, ensuring the integrity and reliability of their scientific endeavors.

References

- 1. This compound | C9H8O3 | CID 122447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility of 1,4-Benzodioxan-6-carboxaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,4-Benzodioxan-6-carboxaldehyde, a key building block in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles of solubility, the rationale behind solvent selection, and a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solution behavior to facilitate process development, formulation, and synthetic route optimization.

Introduction: The Significance of Solubility for 1,4-Benzodioxan-6-carboxaldehyde

1,4-Benzodioxan-6-carboxaldehyde is a versatile intermediate used in the synthesis of a range of biologically active molecules.[1] Its utility in multi-step syntheses is critically dependent on its behavior in solution. Solubility data is paramount for:

-

Reaction Kinetics and Yield: Ensuring the aldehyde is fully dissolved in a reaction medium is crucial for maximizing reaction rates and achieving theoretical yields. Poor solubility can lead to heterogeneous reaction conditions, resulting in incomplete conversions and complex purification profiles.

-

Process Development and Scale-Up: Selecting an appropriate solvent system in which the compound is highly soluble is essential for developing scalable, efficient, and reproducible manufacturing processes.

-

Purification Strategies: Knowledge of solubility in various solvents is fundamental for designing crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For compounds intended for biological screening, understanding their solubility is the first step in creating suitable formulations for in vitro and in vivo testing.

This guide will provide the theoretical and practical tools necessary to systematically evaluate and quantify the solubility of this important aldehyde.

Theoretical Framework: Governing Principles of Solubility

The dissolution of a solid solute, such as 1,4-Benzodioxan-6-carboxaldehyde, in a liquid solvent is a thermodynamic process. Equilibrium is achieved when the rate of dissolution of the solid equals the rate of precipitation from the solution. This equilibrium concentration is known as the thermodynamic or equilibrium solubility , which is the true, stable measure of a compound's solubility in a given solvent at a specific temperature and pressure.[2][3] This is distinct from kinetic solubility , which measures the concentration at which a compound precipitates from a supersaturated solution and can often yield higher, but less stable, values.[4][5] For robust process design, determining the equilibrium solubility is essential.

The primary maxim governing solubility is "like dissolves like."[6] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules.

Molecular Structure of 1,4-Benzodioxan-6-carboxaldehyde:

-

Polar Groups: The molecule possesses a polar aldehyde (carbonyl) group and two ether linkages within the dioxan ring. These groups can participate in dipole-dipole interactions.[4]

-

Aromatic System: The benzene ring is largely nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with protic solvents (e.g., alcohols).[7][8]

A solvent's ability to dissolve this compound depends on its capacity to overcome the crystal lattice energy of the solid by forming favorable solute-solvent interactions.

Solvent Selection Rationale

The choice of solvent is the most critical experimental variable. Solvents can be broadly classified by their polarity. For 1,4-Benzodioxan-6-carboxaldehyde, a systematic approach involves testing a range of solvents with varying polarities and hydrogen bonding capabilities.[6][8]

Table 1: Candidate Organic Solvents for Solubility Determination

| Polarity Class | Solvent | Rationale for Inclusion |

| Polar Aprotic | Acetonitrile (MeCN) | Strong dipole moment; can interact with the aldehyde group. Often used in reactions involving similar compounds.[6] |

| Acetone | Good solvent for many aldehydes and ketones; can accept hydrogen bonds.[9] | |

| Tetrahydrofuran (THF) | Cyclic ether structure is similar to the dioxan ring; effective at solvating polar organic molecules.[6] | |

| Dimethyl Sulfoxide (DMSO) | Highly polar; excellent solvent for a wide range of organic compounds, often used for initial high-concentration stock solutions.[10] | |

| Polar Protic | Ethanol | Capable of hydrogen bonding with the carbonyl oxygen; a common and relatively non-toxic solvent.[9] |

| Methanol | Similar to ethanol but more polar; effective at dissolving polar compounds.[11] | |

| Isopropanol (IPA) | Less polar than ethanol; useful for creating solvent systems with intermediate polarity. | |

| Nonpolar / Weakly Polar | Toluene | Aromatic solvent; can engage in favorable π-π interactions with the compound's benzene ring. |

| Dichloromethane (DCM) | A common solvent for organic synthesis; effective at dissolving moderately polar compounds. | |

| Ethyl Acetate | An ester with moderate polarity; a versatile solvent for a wide range of compounds. |

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining equilibrium solubility is the Shake-Flask Method .[12] This procedure ensures that the system reaches thermodynamic equilibrium. The subsequent quantification of the dissolved solute is accurately performed using High-Performance Liquid Chromatography (HPLC).[13][14]

Materials and Equipment

-

1,4-Benzodioxan-6-carboxaldehyde (solid, purity >98%)[1]

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

The following protocol outlines a robust procedure for determining the solubility in a single solvent. This process should be replicated for each candidate solvent.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid 1,4-Benzodioxan-6-carboxaldehyde to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., ~20-50 mg).

-

Record the exact mass of the compound added.

-

Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

Step 2: Equilibration

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant, moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[15]

-

Causality Check: A prolonged equilibration time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium, where the concentration of the dissolved solute remains constant over time.[12] Preliminary experiments can be run to sample the supernatant at 24, 48, and 72 hours to confirm that the concentration has plateaued.

Step 3: Phase Separation

-

After equilibration, remove the vials and allow the undissolved solid to settle for a short period.

-

To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Self-Validation: This centrifugation step is critical. Any suspended microparticles in the analyzed sample will lead to an overestimation of solubility.

-

Carefully collect a known volume of the clear supernatant using a pipette. Avoid disturbing the solid pellet at the bottom.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This provides a second layer of protection against particulate contamination.

Step 4: Sample Dilution

-

Based on an estimated solubility, perform an accurate serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

HPLC Quantification

1. Preparation of Standard Solutions:

-

Accurately prepare a stock solution of 1,4-Benzodioxan-6-carboxaldehyde in the solvent of interest (e.g., 1 mg/mL).

-

From this stock, prepare a series of at least five standard solutions of known concentrations through serial dilution. This series should bracket the expected concentration of the diluted experimental samples.[14]

2. Calibration Curve Generation:

-

Inject the standard solutions into the HPLC system.

-

Record the peak area corresponding to the analyte for each standard.

-

Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration.

3. Analysis of Experimental Samples:

-

Inject the diluted supernatant samples into the HPLC system.

-

Record the peak area for each sample.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

4. Final Solubility Calculation:

-

Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated supernatant.

-

The final solubility is typically reported in units of mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

Table 2: Hypothetical Solubility Data for 1,4-Benzodioxan-6-carboxaldehyde at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

Visualizations: Workflows and Interactions

Diagrams provide a clear visual representation of complex processes and concepts.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Key intermolecular forces influencing solubility.

Conclusion

While specific, pre-existing data on the solubility of 1,4-Benzodioxan-6-carboxaldehyde is sparse, a systematic and rigorous determination is achievable through well-established methodologies. By applying the principles of "like dissolves like" to guide solvent selection and meticulously executing the shake-flask equilibrium method coupled with HPLC quantification, researchers can generate reliable and reproducible solubility data. This information is not merely an academic exercise; it is a critical dataset that informs practical decisions in synthesis, purification, and formulation, ultimately enabling more efficient and successful drug discovery and development programs.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmaceutical Solvents | Basicmedical Key [basicmedicalkey.com]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

The Dual Legacy of Benzodioxins: From Unintended Pollutants to Designed Therapeutics

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "benzodioxin" encompasses a broad class of bicyclic heteroaromatic compounds, yet the history and application of these structures diverge into two profoundly different narratives. On one hand, the polychlorinated dibenzo-p-dioxins (PCDDs) are infamous as persistent, highly toxic environmental pollutants, their discovery intertwined with industrial accidents and chemical warfare. On the other, the 1,4-benzodioxane scaffold has emerged as a privileged and versatile template in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1] This guide provides an in-depth technical exploration of these two families, detailing their distinct discovery pathways, chemical properties, biological mechanisms, and the scientific methodologies developed for their study. We will examine the causality behind experimental choices, from the analytical techniques used to detect trace environmental contaminants to the synthetic strategies employed to create novel drug candidates.

Part I: The Unintended Discovery and Toxicological Impact of Polychlorinated Dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzo-p-dioxins, commonly referred to as "dioxins," are a group of 75 related compounds, or congeners, that were never intentionally manufactured as commercial products.[2] Their history is one of accidental discovery, environmental contamination, and subsequent toxicological investigation.

A History of Contamination

The story of PCDDs begins not with a deliberate synthesis for a specific purpose, but as an unwanted byproduct of industrial processes.

-

19th Century Origins : The first unintentional production of dioxins is traced back to the mid-19th century with the advent of large-scale industrial chemical manufacturing, such as the Leblanc process for producing soda ash.[3] Incidents of poisoning from industrial emissions were recorded during this period, though the causative agents were not yet identified.[3]

-

First Intentional Synthesis (1872) : The first deliberate chemical synthesis of a chlorinated dibenzodioxin was accomplished in 1872, long before their toxicological significance was understood.[3]

-

Mid-20th Century Awareness : The widespread production of organochlorine-based products after World War II, including chlorinated phenols used in pesticides and herbicides, dramatically increased the environmental burden of PCDDs.[4] A classic example is the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a contaminant during the synthesis of 2,4,5-trichlorophenol, a precursor to the herbicide Agent Orange.[4]

-

Agent Orange and Public Recognition : The extensive use of Agent Orange by the U.S. military during the Vietnam War led to the release of significant quantities of TCDD, bringing the term "dioxin" into the public lexicon due to its devastating health effects.[3][5]

-

Industrial Accidents : High-profile industrial disasters, such as the chemical plant explosion in Seveso, Italy (1976), and the contamination at Love Canal, New York, and Times Beach, Missouri, solidified the reputation of dioxins as potent and dangerous environmental toxins.[3][6]

Chemical Structure and Toxicity

The basic structure of dibenzo-p-dioxin consists of two benzene rings linked by two oxygen atoms.[3] The toxicity of the different PCDD congeners varies dramatically and is dependent on the number and position of the chlorine atoms.[2]

-

The "Dirty Dozen" : Of the 75 PCDD congeners, seven are considered to have significant toxicity.[2] The most potent and well-studied is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3][7]

-

Persistence and Bioaccumulation : PCDDs are chemically stable and lipophilic, meaning they resist degradation and accumulate in the fatty tissues of animals.[3][7] This leads to biomagnification up the food chain, with more than 90% of human exposure occurring through the consumption of meat, dairy products, fish, and shellfish.[7]

Mechanism of Toxicity: The Aryl Hydrocarbon (Ah) Receptor Pathway

The toxicity of TCDD and related compounds is mediated primarily through their interaction with the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.

Causality of the Pathway: The lipophilic nature of TCDD allows it to passively diffuse across the cell membrane into the cytoplasm. Its specific, planar structure enables high-affinity binding to the Ah receptor, causing a conformational change that exposes a nuclear localization signal. This is the critical initiating step; without this binding, the toxic cascade does not begin. The activated TCDD-AhR complex then translocates into the nucleus, where it dimerizes with the ARNT (Ah receptor nuclear translocator) protein. This new complex is now capable of binding to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to altered gene expression and subsequent toxic effects, including reproductive issues, developmental problems, and carcinogenesis.[7]

Caption: Mechanism of TCDD-induced toxicity via the Ah receptor pathway.

Protocol: High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Dioxin Analysis

The detection of PCDDs requires highly sensitive and specific analytical methods due to their extremely low concentrations in environmental and biological samples. HRGC-MS is the gold standard.

Self-Validating System: This protocol is inherently self-validating through the use of isotopically labeled internal standards. A known amount of a ¹³C₁₂-labeled TCDD standard is added to the sample at the beginning of the extraction. Since this standard behaves chemically identically to the native (¹²C₁₂) TCDD, any loss during the multi-step cleanup process affects both equally. The final mass spectrometry analysis distinguishes between the two based on their mass difference. The recovery of the labeled standard provides a precise measure of the method's efficiency for that specific sample, allowing for accurate quantification of the native dioxin.

Methodology:

-

Sample Extraction:

-

A solid sample (e.g., soil, tissue) is typically Soxhlet extracted for 16-24 hours with a high-purity solvent like toluene. The choice of toluene is based on its high boiling point and excellent solvating power for lipophilic compounds like PCDDs.

-

-

Multi-Step Cleanup:

-

The raw extract contains numerous interfering compounds. A multi-column chromatographic cleanup is essential.

-

Acid/Base Silica Gel Column: The extract is first passed through a multi-layered silica gel column containing layers of acidic, basic, and neutral silica to remove polar interferences.

-

Alumina Column: A subsequent column of activated alumina is used to separate PCDDs from compounds like polychlorinated biphenyls (PCBs).

-

Carbon Column: A final activated carbon column separates PCDD congeners based on their planarity, providing a highly purified fraction.

-

-

Concentration: The purified fraction is carefully concentrated under a gentle stream of nitrogen to a final volume of a few microliters.

-

HRGC-MS Analysis:

-

The concentrate is injected into a high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5) to separate the individual congeners.

-

The eluent is directed into a high-resolution mass spectrometer operating in Selected Ion Monitoring (SIM) mode. The instrument is tuned to detect the specific molecular ions of both the native and the ¹³C-labeled internal standards, providing definitive identification and quantification.

-

Part II: The Designed Scaffold - 1,4-Benzodioxane in Medicinal Chemistry

In stark contrast to the accidental discovery of PCDDs, the 1,4-benzodioxane scaffold has been intentionally and extensively utilized by medicinal chemists for decades.[1] Its rigid structure, which can mimic the spatial orientation of catecholamines, and its synthetic tractability make it a valuable building block in drug design.[8]

Discovery and Early Pharmaceutical Applications

The 1,4-benzodioxane core, also known as 2,3-dihydro-1,4-benzodioxine, was first explored for its pharmacological potential in the early 20th century.[9][10] Its derivatives were among the first synthetic agents found to possess adrenergic blocking activity.

-

Pioneering Work: Early work led to the synthesis of Piperoxan , one of the first α-adrenergic receptor antagonists used clinically for the diagnosis of pheochromocytoma.

-

A Versatile Template: This initial success spurred decades of research, establishing the 1,4-benzodioxane moiety as a "versatile template" for designing molecules with a wide range of biological activities.[1]

Applications in Modern Drug Development

The 1,4-benzodioxane scaffold is present in numerous compounds targeting various receptors and enzymes.

| Therapeutic Target Class | Example Compound/Derivative | Primary Application/Activity |

| α₁-Adrenergic Receptors | WB-4101 Analogues | High-affinity antagonists, tools for receptor subtype characterization.[8] |

| Serotonin Receptors | Eltoprazine | 5-HT₁A/₁B receptor agonist, used in preclinical research for aggression.[9] |

| Neuronal Nicotinic Receptors | - | Development of agonists and antagonists for neurological disorders.[1] |

| Cyclooxygenase-2 (COX-2) | Phenylpiperazine derivatives | Selective COX-2 inhibitors with anti-inflammatory properties.[11] |

| Platelet Aggregation | - | Development of novel GPIIb/IIIa antagonists for antithrombotic therapy.[12] |

| TRPV1 Receptor | AMG-9810 | A selective antagonist used in research for pain and inflammation.[13] |

General Synthetic Workflow for 1,4-Benzodioxane Derivatives

The most common and historically significant method for constructing the 1,4-benzodioxane ring system is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dielectrophile.

Experimental Rationale: The reaction relies on the nucleophilicity of the catecholate anion. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the weakly acidic hydroxyl groups of catechol, forming a more potent dianionic nucleophile.[8] A polar aprotic solvent like DMF or acetone is chosen to solvate the cation of the base without interfering with the nucleophile. The 1,2-dihaloethane (e.g., 1,2-dibromoethane) provides the two-carbon linker. The reaction proceeds via a double Sₙ2 mechanism to form the heterocyclic ring.

Caption: General workflow for the synthesis of the 1,4-benzodioxane core.

Protocol: Synthesis of 1,4-Benzodioxane-2-carboxylic Acid

This protocol illustrates a common synthetic route to a key functionalized intermediate used in drug development.[8]

Methodology:

-

Reaction Setup:

-

To a solution of catechol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq). The use of anhydrous solvent is critical to prevent quenching the base and ensure efficient deprotonation of the catechol.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

-

Nucleophilic Addition:

-

Add methyl 2,3-dibromopropionate (1.1 eq) dropwise to the suspension. The reaction is often exothermic and may require cooling to maintain control.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting catechol is consumed.

-

-

Hydrolysis:

-

Cool the mixture to room temperature and add a solution of sodium hydroxide (NaOH, 3.0 eq) in water.

-

Stir at room temperature for 2-4 hours to hydrolyze the methyl ester to the corresponding carboxylate salt.

-

-

Workup and Isolation:

-

Pour the reaction mixture into water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl. The desired carboxylic acid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,4-benzodioxane-2-carboxylic acid.

-

Part III: A Comparative Analysis and Future Outlook

The divergent histories of PCDDs and medicinal 1,4-benzodioxanes highlight how the context of discovery and molecular functionalization dictate the ultimate application and perception of a chemical scaffold.

| Feature | Polychlorinated Dibenzo-p-dioxins (PCDDs) | 1,4-Benzodioxane Derivatives |

| Discovery Context | Unintentional byproduct of industrial synthesis.[3][4] | Intentional design and synthesis for pharmacological activity.[1] |

| Primary Field | Environmental Science, Toxicology.[14] | Medicinal Chemistry, Pharmacology.[1][8] |

| Key Structural Feature | Planar, aromatic system with chlorine substitution.[3] | Saturated, non-planar dioxin ring fused to benzene.[9] |

| Primary Biological Target | Aryl Hydrocarbon (Ah) Receptor. | G-protein coupled receptors (e.g., adrenergic, serotonergic), enzymes.[1][11] |

| Typical Application | Environmental contaminant marker, toxicological research. | Therapeutic agents, pharmacological tools.[9][12] |

The future of benzodioxin chemistry will continue on its dual track. For PCDDs, research will focus on more efficient remediation strategies, understanding long-term, low-dose exposure effects, and refining ultra-sensitive analytical techniques. For 1,4-benzodioxanes, the scaffold will undoubtedly remain a mainstay in drug discovery, with ongoing efforts to synthesize novel derivatives with enhanced selectivity and improved pharmacokinetic profiles for a new generation of therapeutics.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 3. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Sources and fate of polychlorinated dibenzodioxins, dibenzofurans and related compounds in human environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dioxins [who.int]

- 8. mdpi.com [mdpi.com]

- 9. Benzodioxan - Wikipedia [en.wikipedia.org]

- 10. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 11. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AMG-9810 - Wikipedia [en.wikipedia.org]

- 14. Larry Robertson (toxicologist) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4H-1,3-Benzodioxin-6-carboxaldehyde

Abstract

4H-1,3-Benzodioxin-6-carboxaldehyde is a versatile aromatic aldehyde featuring a unique heterocyclic scaffold. The presence of the 4H-1,3-benzodioxin moiety imparts distinct electronic and steric characteristics that modulate the reactivity of the appended aldehyde group. This guide provides a comprehensive exploration of these properties, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the molecule's structural and electronic profile, analyze its reactivity across a spectrum of canonical aldehyde transformations, and present detailed, field-proven experimental protocols for key reactions. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific rigor and reproducibility.

Introduction: A Molecule of Latent Potential

Aromatic aldehydes are cornerstone building blocks in organic synthesis, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Within this class, this compound presents a unique case study. Its structure, which fuses a reactive aldehyde function to a benzodioxin ring system, creates a nuanced electronic environment that distinguishes it from simpler analogues like benzaldehyde.

The 4H-1,3-benzodioxin ring is not merely a passive scaffold; its two oxygen atoms actively influence the electrophilicity of the carbonyl carbon, which in turn governs the kinetics and outcomes of nucleophilic attacks. Understanding this interplay is paramount for chemists aiming to leverage this molecule as a precursor in the synthesis of complex targets, particularly in the realms of pharmaceuticals and materials science where the benzodioxin motif is of growing interest.

This document serves as a technical deep-dive into the chemical behavior of the aldehyde group in this specific context. It moves beyond a simple recitation of reactions to explain the underlying principles governing its reactivity, offering both theoretical grounding and practical, actionable protocols for the modern research laboratory.